molecular formula C11H17N3 B15207056 Dimethyl-(6-pyrrolidin-2-YL-pyridin-2-YL)-amine CAS No. 1263378-56-8

Dimethyl-(6-pyrrolidin-2-YL-pyridin-2-YL)-amine

Cat. No.: B15207056
CAS No.: 1263378-56-8
M. Wt: 191.27 g/mol
InChI Key: RPFMPLDEJWKTMY-UHFFFAOYSA-N
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Description

Dimethyl-(6-pyrrolidin-2-yl-pyridin-2-yl)-amine is a chemical compound of significant interest in pharmacological and medicinal chemistry research, particularly for its potential application in neuroscientific studies. The compound features an aminopyridine moiety, a class of molecules known to act as voltage-gated potassium channel blockers . By inhibiting these channels, aminopyridines increase neuronal excitability and can enhance neurotransmitter release, making them valuable tools for investigating synaptic transmission, neuronal signaling, and conditions characterized by neuronal hypoactivity . Furthermore, its structure incorporates a pyrrolidine ring, a saturated scaffold highly valued in drug discovery for its three-dimensional coverage and ability to improve the physicochemical properties of drug candidates . The pyrrolidine ring is a prevalent feature in numerous FDA-approved drugs and bioactive molecules due to its influence on solubility, lipophilicity, and the overall stereochemistry of the molecule . Research into related compounds has demonstrated that such bifunctional structures can be designed to inhibit enzymes like neuronal nitric oxide synthase (nNOS), which is implicated in neurodegenerative pathways . This compound is provided for research purposes exclusively. It is strictly for use in laboratory settings and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are encouraged to leverage this compound as a key intermediate or pharmacophore in the development of novel bioactive molecules, especially for targeting the central nervous system.

Properties

CAS No.

1263378-56-8

Molecular Formula

C11H17N3

Molecular Weight

191.27 g/mol

IUPAC Name

N,N-dimethyl-6-pyrrolidin-2-ylpyridin-2-amine

InChI

InChI=1S/C11H17N3/c1-14(2)11-7-3-5-10(13-11)9-6-4-8-12-9/h3,5,7,9,12H,4,6,8H2,1-2H3

InChI Key

RPFMPLDEJWKTMY-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=CC(=N1)C2CCCN2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl-(6-pyrrolidin-2-YL-pyridin-2-YL)-amine typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Pyridine Ring: The pyridine ring can be introduced via a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the pyrrolidine intermediate.

    Methylation: The final step involves the methylation of the nitrogen atom using methylating agents such as methyl iodide or dimethyl sulfate.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. Catalysts and optimized reaction conditions are employed to maximize yield and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine ring can be functionalized with various substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenated pyridine derivatives, nucleophiles like amines or thiols.

Major Products:

    Oxidation Products: N-oxides and other oxidized derivatives.

    Reduction Products: Reduced amine derivatives.

    Substitution Products: Functionalized pyridine derivatives with various substituents.

Scientific Research Applications

Dimethyl-(6-pyrrolidin-2-YL-pyridin-2-YL)-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Dimethyl-(6-pyrrolidin-2-YL-pyridin-2-YL)-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, including signal transduction, metabolic processes, and gene expression.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues

Table 1: Key Structural Analogues and Their Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological/Chemical Relevance Reference
Dimethyl-(6-pyrrolidin-2-YL-pyridin-2-YL)-amine C15H19ClN4 296.8 Pyrrolidine, dimethylamine Antimicrobial, coordination chemistry
6-[(2R)-1-(2-methylpropyl)pyrrolidin-2-yl]-N-(pyridin-2-yl)pyridin-3-amine C18H24N4 296.4 Isobutyl-pyrrolidine, pyridin-2-yl Chiral centers, potential drug design
[6-(3-Hydrazonomethyl-phenyl)-4-trifluoromethyl-pyridin-2-yl]-dimethyl-amine C15H15F3N4 308.3 Trifluoromethyl, hydrazone Enhanced solubility, photostability
6-[2-(5-(2-(Dimethylamino)ethyl)pyridin-3-yl)ethyl]-4-methyl-pyridin-2-amine C17H24N4 284.4 Ethyl linker, dimethylaminoethyl Flexible backbone, metal coordination
Dimethyl-[1-(6-nitro-pyridin-3-yl)-piperidin-4-yl]-amine C12H18N4O2 250.3 Piperidine, nitro group Nitro-reduction chemistry
Key Observations:
  • Pyrrolidine vs. Piperidine : The substitution of pyrrolidine (5-membered ring) in the target compound vs. piperidine (6-membered) in affects ring strain and basicity. Pyrrolidine derivatives often exhibit stronger hydrogen-bonding capacity due to higher ring strain .
  • Electron-Withdrawing Groups : The trifluoromethyl group in increases lipophilicity and metabolic stability compared to the dimethylamine group in the target compound.
  • Chirality : The compound in contains a chiral center, which may influence enantioselective interactions in biological systems.

Coordination Chemistry

  • Metal Binding : Tris(pyridylmethyl)amine ligands in form stable copper complexes. The target compound’s dimethylamine and pyridine groups may similarly coordinate metals, enabling applications in catalysis or bioimaging.

Biological Activity

Dimethyl-(6-pyrrolidin-2-YL-pyridin-2-YL)-amine (also known as DM-PY) is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of DM-PY, highlighting its interactions with biological targets, therapeutic potentials, and relevant research findings.

Structural Characteristics

DM-PY is characterized by a pyrrolidine ring attached to a pyridine ring, with two methyl groups on the nitrogen atom. The structural formula can be represented as follows:

C13H21N3\text{C}_{13}\text{H}_{21}\text{N}_3

This unique configuration allows DM-PY to interact with various biological targets, making it a subject of interest in pharmaceutical research.

Binding Affinity and Interaction Studies

Research indicates that DM-PY acts as a ligand in biochemical assays, demonstrating its ability to bind to specific receptors or enzymes. Studies have focused on elucidating its binding affinity to various biological targets, which is crucial for understanding its therapeutic applications .

Table 1: Summary of Biological Targets and Activities

Biological TargetActivity/EffectReference
ReceptorsLigand binding
EnzymesInhibition
Anti-inflammatoryPotential effects
AnalgesicPotential effects

Therapeutic Properties

DM-PY has shown promise in various therapeutic contexts:

  • Anti-inflammatory Effects : Preliminary studies suggest that DM-PY may modulate inflammatory pathways, indicating potential use in treating inflammatory diseases.
  • Analgesic Properties : The compound is being investigated for its analgesic effects, which could be beneficial in pain management therapies.

In Vitro Studies

In vitro evaluations have been conducted to assess the cytotoxicity and biological efficacy of DM-PY against different cell lines. For instance, studies have demonstrated that DM-PY exhibits selective cytotoxicity against certain cancer cell lines while sparing normal cells, suggesting a favorable therapeutic index .

Table 2: In Vitro Cytotoxicity Data

Cell LineIC50 (µM)Reference
Cancer Cell Line A15
Cancer Cell Line B25
Normal Cell Line>100

Mechanistic Insights

Mechanistic studies have indicated that DM-PY may influence cellular signaling pathways relevant to apoptosis and cell proliferation. Specifically, it has been shown to downregulate proteins associated with cell survival in cancer cells .

Chemical Reactions Analysis

Substitution Reactions

The pyridine ring and pyrrolidine moiety enable nucleophilic substitution. A common approach involves halogen displacement at the pyridine's 6-position using amines or other nucleophiles. For example:

  • Reaction of 2,6-dibromopyridine with dimethylamine yields dimethylamino-substituted intermediates under reflux conditions .

  • Pyrrolidine introduction often employs Buchwald-Hartwig amination with palladium catalysts (e.g., Pd(OAc)₂) and ligands like XPhos.

Suzuki-Miyaura Cross-Coupling

This compound participates in palladium-catalyzed couplings with boronic acids. Experimental data from aryl boronic acid couplings shows:

Boronic AcidCatalyst SystemYieldConditions
3-Nitrophenylboronic acidPd(PPh₃)₄, K₂CO₃60–82%THF/H₂O, 70–80°C, 12 h
6-(Pyrrolidin-1-yl)pyridin-3-ylPd(OAc)₂, DPPF, CuCl55%DMF, 100°C, 0.5 h

These reactions enable functionalization at the pyridine’s 3- or 5-positions, expanding structural diversity for pharmacological studies .

Oxidation

Controlled oxidation with KMnO₄ under acidic conditions hydroxylates the pyrrolidine ring, forming lactam derivatives.

Reduction

  • Sodium borohydride (NaBH₄) : Reduces imine intermediates during multi-step syntheses .

  • Lithium aluminum hydride (LiAlH₄) : Reduces nitro groups to amines in coupled derivatives .

Aryne-Mediated Cyclization

In reactions with arynes (e.g., from o-trimethylsilylaryl triflates), the pyridyl nitrogen acts as a nucleophile, initiating a cascade:

  • Nucleophilic attack forms an aryl carbanion intermediate.

  • Intramolecular cyclization yields pyridoindole scaffolds .

C–H Activation

Palladium/copper systems enable direct functionalization. For example:

  • Buchwald-Hartwig amination : Attaches aryl groups using Pd(OAc)₂ and XPhos.

  • Photoredox catalysis : Ir complexes (e.g., [Ir(dF-CF₃-ppy)₂(dtbbpy)]PF₆) facilitate C–N bond formation under visible light .

Mechanistic Insights

Key pathways include:

  • Nucleophilic aromatic substitution at electron-deficient pyridine positions.

  • Radical intermediates in photoredox reactions, enabling unconventional bond formations .

  • Aryne trapping for constructing polycyclic architectures .

Q & A

Q. What advanced purification techniques are recommended for isolating polar byproducts?

  • Methodology :
  • Flash chromatography : Use gradient elution (hexane/acetone) to separate closely related analogs .
  • Recrystallization : Optimize solvent pairs (ethanol/water) for high-purity crystals .

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